molecular formula C26H27NO3 B023154 N-Hydroxytryptacene CAS No. 103438-73-9

N-Hydroxytryptacene

Cat. No. B023154
M. Wt: 401.5 g/mol
InChI Key: LYWBZYMCOFOXMD-UHFFFAOYSA-N
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Description

N-Hydroxytryptacene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tryptacene, a polycyclic aromatic hydrocarbon, and has a hydroxyl group attached to its nitrogen atom. N-Hydroxytryptacene has shown promising results in various fields of research, including organic electronics, photovoltaics, and biomedical applications.

Mechanism Of Action

The exact mechanism of action of N-Hydroxytryptacene is not fully understood. However, it is believed that the hydroxyl group attached to the nitrogen atom of N-Hydroxytryptacene plays a crucial role in its biological activity. This group is thought to interact with various biological molecules, such as proteins and enzymes, and modulate their activity.

Biochemical And Physiological Effects

N-Hydroxytryptacene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-Hydroxytryptacene can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. N-Hydroxytryptacene has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

N-Hydroxytryptacene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, N-Hydroxytryptacene has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on N-Hydroxytryptacene. One area of interest is the development of new synthetic methods for N-Hydroxytryptacene that are more efficient and environmentally friendly. Another area of research is the investigation of N-Hydroxytryptacene's potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of N-Hydroxytryptacene and its potential interactions with biological molecules.

Synthesis Methods

The synthesis of N-Hydroxytryptacene involves several steps, including the oxidation of tryptacene and the subsequent conversion of the resulting intermediate into N-Hydroxytryptacene. The most common method for synthesizing N-Hydroxytryptacene is through the reaction of tryptacene with a strong oxidizing agent, such as potassium permanganate or sodium dichromate, in the presence of a suitable solvent, such as acetic acid or dichloromethane.

Scientific Research Applications

N-Hydroxytryptacene has been extensively studied for its potential applications in organic electronics and photovoltaics. In these fields, N-Hydroxytryptacene has been used as a hole transport material due to its high electron mobility and stability. N-Hydroxytryptacene has also shown potential as a photosensitizer in dye-sensitized solar cells.

properties

CAS RN

103438-73-9

Product Name

N-Hydroxytryptacene

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

N-tert-butyl-N-(1,8-dimethoxy-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)hydroxylamine

InChI

InChI=1S/C26H27NO3/c1-24(2,3)27(28)17-14-15-22-23(16-17)26(30-5)20-12-8-6-10-18(20)25(22,29-4)19-11-7-9-13-21(19)26/h6-16,28H,1-5H3

InChI Key

LYWBZYMCOFOXMD-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O

Canonical SMILES

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O

Other CAS RN

103438-73-9

synonyms

N-hydroxytryptacene

Origin of Product

United States

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